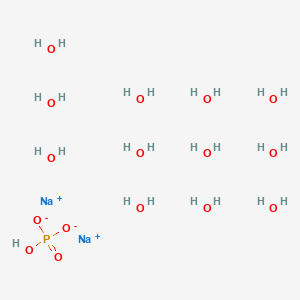

Sodium phosphate dibasic dodecahydrate

Description

Properties

IUPAC Name |

disodium;hydrogen phosphate;dodecahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H3O4P.12H2O/c;;1-5(2,3)4;;;;;;;;;;;;/h;;(H3,1,2,3,4);12*1H2/q2*+1;;;;;;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLRDKLJZLEJCY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H25Na2O16P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7632-05-5 (Parent) | |

| Record name | Sodium phosphate, dibasic, dodecahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4064923 | |

| Record name | Disodium phosphate dodecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10039-32-4 | |

| Record name | Sodium phosphate, dibasic, dodecahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium phosphate dodecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, sodium salt, hydrate (1:2:12) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHOSPHATE, DIBASIC, DODECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1W4N241FO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Sodium Phosphate Dibasic Dodehydrate for Research and Pharmaceutical Applications

Disodium (B8443419) hydrogen phosphate (B84403) dodecahydrate, a hydrated salt of phosphoric acid, is a versatile and critical reagent in a multitude of scientific and pharmaceutical contexts. Its utility is primarily anchored in its exceptional buffering capacity, which is indispensable for maintaining stable pH conditions in biochemical assays, cell culture media, and pharmaceutical formulations. This technical guide provides an in-depth overview of the molecular characteristics, physicochemical properties, and key applications of sodium phosphate dibasic dodecahydrate, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

This compound is the hydrated crystalline form of disodium hydrogen phosphate, containing twelve molecules of water of hydration.[1] It is known by several synonyms, including disodium hydrogen phosphate dodecahydrate and sec-sodium phosphate.[2][3][4]

Below is a summary of its key quantitative properties:

| Property | Value | References |

| Molecular Formula | Na₂HPO₄·12H₂O | [2][3] |

| HPO₄•2Na•12H₂O | [5] | |

| H₂₅Na₂O₁₆P | [1] | |

| Molecular Weight | 358.14 g/mol | [1][2][5] |

| CAS Number | 10039-32-4 | [2][5][6] |

| Appearance | Colorless or transparent, strongly efflorescent crystals. | [1][2][3] |

| Purity | ≥98% | [5] |

| 98.5 - 102.5% (Assay) | [2][3] | |

| pH | 8.4 - 9.6 (1% solution at 20°C) | [7] |

| 9.0 - 9.3 (50mg/mL in H₂O at 25°C) | [1] | |

| Melting Point | 34-35°C | [4][6][7] |

| Density | 1.52 g/cm³ | [6][7] |

| Solubility in Water | 218 g/L at 20°C | [1] |

| 35.8 g/L at 20°C | [4][7] |

Applications in Research and Drug Development

The primary role of this compound in research and pharmaceutical settings is as a buffering agent.[3][5] It is a key component in the preparation of phosphate-buffered saline (PBS), one of the most commonly used buffers in biological research for its ability to maintain a stable pH while being isotonic to human cells.[8]

In the pharmaceutical industry, it is utilized as an excipient in various formulations.[9][10] Its functions include regulating acidity, enhancing the stability of drug molecules, and ensuring optimal drug delivery.[10] It can also be used as a saline laxative, as it draws water into the intestines.[11][12]

Beyond these core applications, this compound is employed in:

-

Biomolecule Purification : It is used as a buffer component in downstream chromatography steps for purifying antibodies and other biomolecules.[7]

-

Food Industry : It serves as a food additive, acting as an emulsifier, pH regulator, and stabilizer in products like processed cheese and dairy.[6][11]

-

Water Treatment : It is used to control corrosion and prevent scale formation in industrial systems.[2][3][11]

Caption: Logical relationship of core properties and applications.

Experimental Protocol: Preparation of 1X Phosphate-Buffered Saline (PBS)

Phosphate-Buffered Saline (PBS) is an isotonic buffer solution commonly used in biological research. The following protocol details the preparation of a 1 L solution of 1X PBS with a final pH of 7.4. This protocol utilizes the anhydrous form of sodium phosphate dibasic for calculation clarity; adjustments are necessary when using the dodecahydrate form due to the weight of the water molecules.

Reagents and Equipment:

-

Sodium Chloride (NaCl)

-

Potassium Chloride (KCl)

-

Sodium Phosphate Dibasic, anhydrous (Na₂HPO₄)

-

Potassium Phosphate Monobasic (KH₂PO₄)

-

Distilled Water (ddH₂O)

-

1 L Beaker or Duran bottle

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

pH meter

-

Weighing scale and boats

Methodology:

-

Prepare Water : Start by pouring approximately 800 mL of distilled water into a 1 L beaker or Duran bottle.[8]

-

Dissolve Salts : Place the beaker on a magnetic stirrer. Weigh and add the following reagents to the water, allowing each to dissolve completely before adding the next:

-

pH Adjustment : Once all salts are dissolved, calibrate and use a pH meter to check the solution's pH. If necessary, adjust the pH to 7.4 using small amounts of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).[8]

-

Final Volume : Add distilled water to bring the total volume of the solution up to 1 L.[8]

-

Sterilization : For applications requiring sterile conditions, sterilize the PBS solution by autoclaving on a liquid cycle.[8] Store the final solution at room temperature.

Caption: Experimental workflow for preparing 1X PBS buffer.

Stability and Storage

This compound is strongly efflorescent, meaning it readily loses its water of hydration in warm, dry air.[1] The anhydrous form is hygroscopic.[1] When heated, the dodecahydrate form fuses at approximately 40°C and loses all its water of crystallization at 100°C.[1] Aqueous solutions are stable and can be sterilized by autoclaving.[1] For long-term stability, the bulk material should be stored in an airtight container in a cool, dry place.[1]

References

- 1. This compound | 10039-32-4 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound AR | Lab chemicals exporter, Lab chemical manufacturer, Laboratory chemical suppliers, Lab chemical supplier, Laboratory chemicals manufacturer, Lab chemical distributors, Laboratory Chemicals, Alpha Chemika India. [alphachemika.co]

- 5. scbt.com [scbt.com]

- 6. gjphosphate.com [gjphosphate.com]

- 7. macsenlab.com [macsenlab.com]

- 8. stjohnslabs.com [stjohnslabs.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. pharmaoffer.com [pharmaoffer.com]

- 11. nbinno.com [nbinno.com]

- 12. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to Sodium Phosphate Dibasic Dodecahydrate for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of sodium phosphate (B84403) dibasic dodecahydrate, a crucial reagent in a multitude of scientific applications. This document details its chemical synonyms, physical and chemical properties, and provides detailed protocols for its use in key laboratory procedures. Furthermore, it elucidates its role in cellular signaling pathways and experimental workflows, supported by clear visualizations to facilitate understanding and application in research and development.

Chemical Synonyms and Identification

Sodium phosphate dibasic dodecahydrate is known by a variety of names in scientific literature and commercial products. A comprehensive list of synonyms is provided in Table 1 to aid in its identification.

Table 1: Synonyms for this compound [1][2][3][4][5][6][7][8][9]

| Synonym | Source/Context |

| Disodium (B8443419) hydrogen phosphate dodecahydrate | IUPAC Name |

| Sodium hydrogenphosphate dodecahydrate | Common Chemical Name |

| di-Sodium hydrogen phosphate dodecahydrate | Common Chemical Name |

| Disodium phosphate dodecahydrate | Common Laboratory Name |

| Sodium phosphate, dibasic, dodecahydrate | Common Laboratory Name |

| sec-Sodium phosphate | Abbreviation |

| Phosphoric acid, disodium salt, dodecahydrate | Chemical Abstracts Service (CAS) Name |

| E1W4N241FO | UNII Code |

| 10039-32-4 | CAS Registry Number |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work. Key quantitative data are summarized in Table 2.

Table 2: Physicochemical Properties of this compound [1][2][10][11]

| Property | Value |

| Molecular Formula | Na₂HPO₄·12H₂O |

| Molecular Weight | 358.14 g/mol |

| Appearance | Colorless or white crystalline solid |

| Solubility in Water | 218 g/L at 20 °C |

| pH of a 5% solution (w/v) | 9.0 - 9.3 at 20 °C |

| Density | 1.52 g/cm³ at 20 °C |

| Melting Point | 35 °C (loses water of crystallization) |

Key Experimental Protocols

This compound is a cornerstone of many fundamental laboratory techniques, primarily due to its buffering capacity around physiological pH. Detailed methodologies for its use in the preparation of Phosphate-Buffered Saline (PBS) and in a standard enzyme assay are provided below.

Preparation of 1X Phosphate-Buffered Saline (PBS)

Phosphate-Buffered Saline is an isotonic buffer solution commonly used in biological research for cell washing, protein dilution, and various immunoassays.

Materials:

-

This compound (Na₂HPO₄·12H₂O)

-

Sodium chloride (NaCl)

-

Potassium chloride (KCl)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Distilled or deionized water

-

pH meter

-

Graduated cylinders and beakers

-

Stir plate and stir bar

-

To prepare 1 liter of 1X PBS, start with 800 mL of distilled water in a suitable container.

-

Add the following reagents to the water and stir until completely dissolved:

-

8 g of Sodium chloride (NaCl)

-

0.2 g of Potassium chloride (KCl)

-

2.9 g of this compound (Na₂HPO₄·12H₂O)

-

0.24 g of Potassium phosphate monobasic (KH₂PO₄)

-

-

Adjust the pH of the solution to 7.4 using hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) as needed. Monitor the pH using a calibrated pH meter.

-

Once the desired pH is achieved, add distilled water to bring the final volume to 1 liter.

-

Sterilize the solution by autoclaving for 20 minutes at 121°C.

-

Store the prepared 1X PBS at room temperature.

Alkaline Phosphatase Enzyme Assay

This protocol describes a colorimetric assay for determining the activity of alkaline phosphatase, where the buffer system is crucial for maintaining the optimal pH for enzyme function.

Materials:

-

This compound (Na₂HPO₄·12H₂O)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Alkaline phosphatase enzyme solution

-

Spectrophotometer

-

96-well microplate

-

Incubator

Procedure: [10]

-

Prepare the 0.1 M Sodium Phosphate Buffer (pH 11.5):

-

Dissolve an appropriate amount of this compound in deionized water.

-

Adjust the pH to 11.5 by the slow addition of 1 M NaOH while monitoring with a calibrated pH meter.

-

Bring the final volume to the desired concentration.

-

-

Prepare the reaction mixture: In each well of a 96-well microplate, add 180 µL of the 0.1 M Sodium Phosphate Buffer (pH 11.5).

-

Add the substrate: To each well, add 10 µL of the pNPP substrate solution.

-

Pre-incubate: Pre-incubate the plate at 37°C for 5 minutes to bring the reaction mixture to the correct temperature.

-

Initiate the reaction: Add 10 µL of the alkaline phosphatase enzyme solution to each well. For a blank control, add 10 µL of the buffer instead of the enzyme.

-

Incubate: Incubate the plate at 37°C for 15-30 minutes. The reaction will produce a yellow product (p-nitrophenol).

-

Measure absorbance: Measure the absorbance of each well at 405 nm using a spectrophotometer.

-

Calculate enzyme activity: The rate of p-nitrophenol formation is proportional to the alkaline phosphatase activity.

Role in Signaling Pathways and Experimental Workflows

Beyond its role as a simple buffer, inorganic phosphate (Pi), for which sodium phosphate dibasic is a source, is a critical signaling molecule that can influence cellular processes.

Phosphate-Mediated Cellular Signaling

Extracellular inorganic phosphate can act as a signaling molecule, influencing key cellular pathways such as the Raf/MEK/ERK and Akt pathways.[1][13][14] This signaling is crucial in various physiological and pathological processes. An overview of this signaling cascade is presented in the diagram below.

Caption: Phosphate-induced activation of intracellular signaling pathways.

Experimental Workflow: His-tagged Protein Purification

Sodium phosphate is a key component of buffers used in immobilized metal affinity chromatography (IMAC) for the purification of His-tagged proteins. The workflow ensures the stability of the protein and facilitates its binding to and elution from the chromatography resin.

Caption: Workflow for His-tagged protein purification using IMAC.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Physiology, Phosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. gjphosphate.com [gjphosphate.com]

- 5. chemimpex.com [chemimpex.com]

- 6. med.upenn.edu [med.upenn.edu]

- 7. nbinno.com [nbinno.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 10. benchchem.com [benchchem.com]

- 11. sserc.org.uk [sserc.org.uk]

- 12. annexechem.com [annexechem.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Sodium Phosphate Dibasic Dodecahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the solubility of sodium phosphate (B84403) dibasic dodecahydrate (Na₂HPO₄·12H₂O) in water and organic solvents. The following sections detail its solubility profile, experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Solubility Data

The solubility of sodium phosphate dibasic dodecahydrate is a critical parameter in various scientific and industrial applications, including buffer preparation, formulation development, and manufacturing processes.

1.1. Solubility in Water

This compound is freely soluble in water. Its solubility increases significantly with a rise in temperature. The aqueous solution is moderately basic, with a pH typically ranging from 9.0 to 9.4 for a 50 g/L solution at 25°C[1].

Table 1: Quantitative Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g of solvent) |

| 0 | 1.63[2] |

| 10 | 3.9[2] |

| 20 | 7.66[2] |

| 25 | 12.14[2] |

| 30 | 24.2[2] |

| 40 | 55.1[2] |

| 50 | 80.2[2] |

| 60 | 82.9[2] |

| 80 | 92.4[2] |

| 100 | 104.1[2] |

Note: Some sources may report solubility in g/L. For instance, at 20°C, the solubility is also cited as 218 g/L[3][4].

1.2. Solubility in Organic Solvents

This compound is generally considered insoluble in organic solvents.

Table 2: Solubility of this compound in Common Organic Solvents

| Solvent | Solubility |

| Ethanol | Insoluble[2][5][6] |

| Alcohol | Practically insoluble[7] |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a crystalline solid like this compound. These methods are based on established guidelines such as the OECD 105 Test Guideline.

2.1. Method 1: Shake-Flask Method (for solubilities > 10⁻² g/L)

This is a widely used and accurate method for determining equilibrium solubility.

a. Principle: A surplus amount of the solid is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the supernatant is then determined analytically.

b. Materials and Apparatus:

-

This compound (pure, crystalline)

-

Solvent (e.g., deionized water, organic solvent)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, ICP-OES for phosphate analysis)

-

pH meter

c. Procedure:

-

Preparation: Add an excess amount of this compound to a series of flasks containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the flasks and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary tests can be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the constant temperature to let the undissolved solid settle. Separate the saturated solution from the solid phase by centrifugation or filtration. This step must be performed at the same temperature as the equilibration to avoid changes in solubility.

-

Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved this compound using a validated analytical method.

-

Replicate: Perform the experiment at least in triplicate for each temperature and solvent condition.

2.2. Method 2: Column Elution Method (for solubilities < 10⁻² g/L)

This method is suitable for substances with low solubility.

a. Principle: The solvent is passed through a column packed with the test substance, and the concentration of the substance in the eluate is measured over time until it becomes constant.

b. Materials and Apparatus:

-

Same as in the shake-flask method, with the addition of a chromatography column.

c. Procedure:

-

Column Preparation: A column is packed with an inert support material coated with an excess of this compound.

-

Elution: The solvent is pumped through the column at a slow, constant flow rate.

-

Fraction Collection: Fractions of the eluate are collected at regular intervals.

-

Analysis: The concentration of the dissolved substance in each fraction is determined.

-

Equilibrium Determination: A plateau in the concentration of successive fractions indicates that saturation has been reached. The solubility is the average of the concentrations in the plateau region.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for determining solubility via the shake-flask method.

References

- 1. fountainheadpress.com [fountainheadpress.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. store.astm.org [store.astm.org]

- 4. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. scribd.com [scribd.com]

An In-depth Technical Guide to the pH Range and Buffering Capacity of Sodium Phosphate Dibasic Dodecahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pH range and buffering capacity of sodium phosphate (B84403) dibasic dodecahydrate. Sodium phosphate buffers are a cornerstone in various scientific and pharmaceutical applications due to their excellent buffering capacity within a physiologically relevant pH range. This document offers detailed information on the principles of phosphate buffers, quantitative data, experimental protocols for characterization, and visual representations of the underlying chemical systems and workflows.

Introduction to the Phosphate Buffer System

The phosphate buffer system is a widely used buffer in biological and chemical research. Its utility stems from the polyprotic nature of phosphoric acid (H₃PO₄), which has three dissociation constants (pKa values), allowing it to buffer effectively in three different pH ranges.[1] Sodium phosphate dibasic dodecahydrate (Na₂HPO₄·12H₂O) is a key component in the preparation of these buffers, typically in combination with its conjugate acid, sodium phosphate monobasic (NaH₂PO₄).

The buffering action of the phosphate system is centered around the equilibrium between the dihydrogen phosphate ion (H₂PO₄⁻), which acts as a weak acid, and the hydrogen phosphate ion (HPO₄²⁻), which acts as its conjugate base. The relevant equilibrium for the most common phosphate buffer is:

H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺

This equilibrium is governed by the second dissociation constant (pKa₂) of phosphoric acid.

Quantitative Data

The effectiveness and predictability of a phosphate buffer are rooted in its physicochemical properties. The following tables summarize the key quantitative data for the phosphoric acid system.

Table 1: Physicochemical Properties of Phosphoric Acid

| Property | Value | Reference |

| pKa₁ | 2.15 | [2] |

| pKa₂ | 7.20 | [2] |

| pKa₃ | 12.38 | [2] |

Values are typically reported at 25°C and can be influenced by ionic strength and temperature.

Table 2: Effective pH Buffering Ranges for Phosphate Buffer

| pKa | Buffering System | Effective pH Range |

| pKa₁ | H₃PO₄ / H₂PO₄⁻ | 1.1 - 3.1 |

| pKa₂ | H₂PO₄⁻ / HPO₄²⁻ | 6.2 - 8.2 |

| pKa₃ | HPO₄²⁻ / PO₄³⁻ | 11.3 - 13.3 |

The most physiologically relevant buffering range is centered around pKa₂, making the H₂PO₄⁻ / HPO₄²⁻ system ideal for many biological applications.[3]

Table 3: Buffering Capacity of Sodium Phosphate Buffer (0.1 M) at Various pH Values

| pH | Molar Ratio (HPO₄²⁻/H₂PO₄⁻) | Buffer Capacity (β, mM) |

| 6.2 | 0.10 | 21.0 |

| 6.7 | 0.32 | 46.5 |

| 7.2 | 1.00 | 57.6 |

| 7.7 | 3.16 | 46.5 |

| 8.2 | 10.00 | 21.0 |

Buffer capacity (β) is a measure of the resistance of a buffer to pH change upon the addition of an acid or base. It is maximal when pH = pKa₂.

Signaling Pathways and Experimental Workflows

Visualizing the chemical equilibria and experimental procedures is crucial for a deeper understanding and practical application of phosphate buffers.

Figure 1: Equilibrium of the Phosphate Buffer System.

Figure 2: Experimental Workflow for Determining Buffering Capacity.

Experimental Protocols

Accurate characterization of a buffer's properties is essential for its effective use. The following are detailed methodologies for the preparation and determination of the buffering capacity of a sodium phosphate buffer.

Preparation of a 0.1 M Sodium Phosphate Buffer, pH 7.4

Materials:

-

Sodium phosphate monobasic dihydrate (NaH₂PO₄·2H₂O, MW: 156.01 g/mol )

-

This compound (Na₂HPO₄·12H₂O, MW: 358.14 g/mol )

-

Deionized water

-

pH meter

-

Stir plate and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Prepare Stock Solutions (0.2 M):

-

0.2 M Sodium Phosphate Monobasic: Dissolve 31.22 g of NaH₂PO₄·2H₂O in deionized water and bring the final volume to 1 L in a volumetric flask.

-

0.2 M Sodium Phosphate Dibasic: Dissolve 71.63 g of Na₂HPO₄·12H₂O in deionized water and bring the final volume to 1 L in a volumetric flask.

-

-

Mix Stock Solutions:

-

To prepare 100 mL of 0.2 M phosphate buffer at pH 7.4, combine 19 mL of the 0.2 M NaH₂PO₄ stock solution with 81 mL of the 0.2 M Na₂HPO₄ stock solution.[4]

-

-

Dilute to Final Concentration:

-

To obtain the final 0.1 M phosphate buffer, dilute the prepared 0.2 M buffer solution 1:1 with deionized water. For example, take 50 mL of the 0.2 M buffer and add 50 mL of deionized water.

-

-

Verify and Adjust pH:

-

Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Measure the pH of the prepared 0.1 M buffer. If necessary, adjust the pH to 7.4 by adding small increments of 0.1 M NaOH or 0.1 M HCl while stirring.

-

Determination of Buffering Capacity by Titration

Materials:

-

Prepared 0.1 M sodium phosphate buffer, pH 7.4

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

Calibrated pH meter with a suitable electrode

-

Burette (25 mL or 50 mL)

-

Beaker (100 mL)

-

Stir plate and stir bar

Procedure:

-

Sample Preparation:

-

Pipette a known volume (e.g., 50 mL) of the 0.1 M sodium phosphate buffer into a 100 mL beaker.

-

Place a small stir bar in the beaker and place it on a stir plate.

-

-

Titration with Acid:

-

Immerse the calibrated pH electrode into the buffer solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

Record the initial pH of the buffer.

-

Fill a burette with the standardized 0.1 M HCl solution.

-

Add the HCl in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.

-

Continue the titration until the pH has dropped by at least two units from the initial pH.

-

-

Titration with Base:

-

Repeat the procedure with a fresh 50 mL sample of the buffer, this time titrating with the standardized 0.1 M NaOH solution.

-

Add the NaOH in small increments, recording the pH and total volume added after each addition, until the pH has increased by at least two units.

-

-

Data Analysis:

-

Plot the titration data as pH versus the volume of titrant (HCl or NaOH) added.

-

The buffering capacity (β) can be calculated for each increment as the amount of acid or base added divided by the change in pH (β = ΔC / ΔpH).

-

The point of maximum buffering capacity will be the flattest region of the titration curve, which corresponds to the pH closest to the pKa₂ of the buffer.

-

Factors Influencing Buffer Performance

Several factors can affect the pH and buffering capacity of a sodium phosphate buffer:

-

Temperature: The pKa of phosphoric acid is temperature-dependent. As temperature decreases, the pH of a phosphate buffer will generally increase.[5]

-

Concentration: Higher concentrations of the buffer components lead to a higher buffering capacity.[6]

-

Ionic Strength: The pKa values can be influenced by the ionic strength of the solution. In solutions with high salt concentrations, the "apparent pKa" may differ from the theoretical value.

Conclusion

This compound is an integral component for formulating robust and reliable phosphate buffers, particularly for applications requiring pH control in the physiological range. A thorough understanding of its pH range, buffering capacity, and the factors that influence its performance is critical for researchers, scientists, and drug development professionals. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the effective preparation and characterization of phosphate buffer systems.

References

Technical Guide to the Hygroscopic Nature of Sodium Phosphate Dibasic Dodecahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of sodium phosphate (B84403) dibasic dodecahydrate (Na₂HPO₄·12H₂O). Understanding the interaction of this compound with atmospheric moisture is critical for applications in research, pharmaceutical formulation, and manufacturing, as it can significantly impact material stability, handling, and performance.

Executive Summary

Hygroscopic Nature of Sodium Phosphate Dibasic Dodecahydrate

Sodium phosphate dibasic exists in several hydrated forms, with the dodecahydrate being particularly sensitive to the ambient humidity. It is known to be efflorescent in warm, dry air, meaning it can lose its water of hydration. Conversely, the anhydrous form is hygroscopic and will absorb moisture from the air. The dodecahydrate form is susceptible to changes in its hydration state depending on the surrounding relative humidity (RH). Proper storage in a tightly sealed container in a cool, dry place is essential to maintain its physical and chemical integrity.[1][2][3]

Quantitative Analysis of Hygroscopicity

A complete quantitative understanding of a substance's hygroscopic behavior is achieved through the determination of its Critical Relative Humidity (CRH) and its moisture sorption isotherm.

Critical Relative Humidity (CRH)

The CRH is the specific relative humidity at which a salt will begin to absorb a significant amount of moisture from the atmosphere, leading to deliquescence (dissolving in the absorbed water).[4] Below the CRH, the material will not absorb atmospheric moisture. While the exact CRH for this compound is not documented in the available literature, the CRH values for other phosphate salts are known.

| Salt | Critical Relative Humidity (%) at 30°C |

| Diammonium phosphate | 82.5 |

| Monoammonium phosphate | 91.6 |

| Monocalcium phosphate | 93.6 |

| Source: Wikipedia - Critical relative humidity[4] |

Moisture Sorption Isotherm

A moisture sorption isotherm is a graphical representation of the relationship between the water activity (or equilibrium relative humidity) and the moisture content of a substance at a constant temperature.[5][6] This curve is unique to each material and provides critical information for formulation, packaging, and stability studies.[5][7] The shape of the isotherm can indicate the mechanism of water uptake, such as monolayer adsorption, multilayer adsorption, or capillary condensation.[6]

While a specific moisture sorption isotherm for this compound is not available in the reviewed literature, a typical isotherm for a crystalline hydrate (B1144303) would show the stable hydrate form over a range of relative humidities, with potential for deliquescence at higher RH and dehydration at lower RH.

Experimental Protocols for Determining Hygroscopicity

Several standardized methods are employed to determine the hygroscopicity of pharmaceutical solids. These protocols provide a systematic approach to classifying the hygroscopic nature of a substance.

European Pharmacopoeia (Ph. Eur.) Method

This conventional method is widely used for its simplicity and cost-effectiveness.[8] It involves exposing a sample to a specific temperature and relative humidity for a set duration and measuring the percentage of weight gain.

Protocol:

-

Weigh an accurately determined amount of the sample (W₁).

-

Place the sample in a desiccator maintained at 25°C ± 1°C and 80% ± 2% relative humidity for 24 hours. A saturated solution of ammonium (B1175870) chloride can be used to maintain this humidity.[8]

-

After 24 hours, re-weigh the sample (W₂).

-

Calculate the percentage weight gain using the formula: % Weight Gain = [(W₂ - W₁) / W₁] * 100.

-

Classify the hygroscopicity based on the following criteria:

| Classification | % Weight Gain |

| Non-hygroscopic | ≤ 0.12% w/w |

| Slightly hygroscopic | ≥ 0.2% and < 2% w/w |

| Hygroscopic | ≥ 2% and < 15% w/w |

| Very hygroscopic | ≥ 15% w/w |

| Source: Pharma Growth Hub, ResearchGate[1][9] |

Gravimetric Sorption Analysis (GSA)

GSA, also known as Dynamic Vapor Sorption (DVS), is a more advanced and accurate method for determining hygroscopicity.[8][10] It continuously measures the weight change of a sample as it is exposed to a controlled, varying relative humidity at a constant temperature. This method allows for the generation of a detailed moisture sorption isotherm.

Protocol:

-

Place a small, accurately weighed sample into the GSA instrument.

-

Pre-treat the sample by drying it at a specific temperature and 0% RH to establish a dry reference weight.[8]

-

Expose the sample to a programmed series of increasing relative humidity steps (e.g., from 0% to 90% RH in 10% increments).

-

At each step, the instrument maintains the humidity until the sample weight stabilizes (reaches equilibrium).

-

After reaching the maximum RH, the humidity is incrementally decreased to generate a desorption isotherm.

-

The instrument's software plots the equilibrium moisture content at each RH step to create the sorption and desorption isotherms.

Visualizations

The following diagrams illustrate the concepts and workflows discussed in this guide.

Caption: Logical relationship of hygroscopicity.

Caption: Experimental workflow for Gravimetric Sorption Analysis.

Conclusion

References

- 1. pharmagrowthhub.com [pharmagrowthhub.com]

- 2. conservancy.umn.edu [conservancy.umn.edu]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 5. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 6. proumid.com [proumid.com]

- 7. qia.cz [qia.cz]

- 8. asiapharmaceutics.info [asiapharmaceutics.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Sodium Phosphate Dibasic Dodecahydrate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for sodium phosphate (B84403) dibasic dodecahydrate (Na₂HPO₄·12H₂O), a commonly used reagent in research and development laboratories. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.

Chemical and Physical Properties

Sodium phosphate dibasic dodecahydrate is a hydrated salt of phosphoric acid. It is essential to understand its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | Na₂HPO₄·12H₂O[1] |

| Molecular Weight | 358.14 g/mol [1] |

| Appearance | Colorless to white crystalline solid[2][3] |

| Odor | Odorless[4] |

| Melting Point | 34-35 °C (93-95 °F)[4] |

| pH | 9.0 - 9.4 (5% aqueous solution) |

| Solubility | Soluble in water.[2][3] Insoluble in ethanol.[3] |

| Stability | Stable under recommended storage conditions.[5] It is efflorescent, meaning it can lose its water of hydration in warm, dry air.[2][6] |

Hazard Identification and Safety Precautions

While not classified as a hazardous substance, this compound can cause mild irritation upon contact.[7][8] Appropriate personal protective equipment (PPE) should always be worn.

Table 2: Hazard Identification and Protective Measures

| Hazard | Description | Recommended PPE |

| Eye Contact | May cause mild eye irritation.[7][8] | Safety glasses or goggles.[7] |

| Skin Contact | May cause mild skin irritation.[7][8] | Protective gloves (e.g., nitrile) and a lab coat.[7] |

| Inhalation | Inhalation of dust may cause respiratory tract irritation.[8] | Use in a well-ventilated area. A dust mask may be used for nuisance dust levels.[9] |

| Ingestion | May cause irritation of the digestive tract.[7][8] | Do not ingest. Wash hands thoroughly after handling. |

Handling and Storage

Proper handling and storage are critical to maintaining the quality of this compound and ensuring laboratory safety.

Handling:

-

Wear appropriate personal protective equipment (PPE) as detailed in Table 2.[5][10]

-

Practice good industrial hygiene; wash hands before breaks and at the end of the workday.[5][9]

Storage:

-

Keep the container tightly closed to prevent the absorption of moisture and loss of water of hydration.[7][9]

-

Store away from incompatible materials such as strong acids and oxidizing agents.[7]

First Aid Measures

In the event of exposure, follow these first aid procedures:

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek medical attention if irritation persists.[7]

-

After Skin Contact: Wash off with soap and plenty of water.[7][9] Remove contaminated clothing. Get medical attention if irritation develops.[7]

-

After Inhalation: Move the person into fresh air.[7][9] If not breathing, give artificial respiration.[7][9] Seek medical attention if breathing difficulty continues.[4]

-

After Ingestion: Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[7][9] Rinse mouth with water and then drink plenty of water.[4][9] Seek medical attention.[4]

Accidental Release Measures

For spills, follow these steps to ensure safe cleanup and disposal:

-

Personal Precautions: Wear appropriate personal protective equipment, including safety goggles, gloves, a lab coat, and a dust respirator if necessary.[7]

-

Environmental Precautions: Prevent the product from entering drains.[9][10]

-

Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[9] Wet sweeping or vacuuming can be used to minimize dust dispersal.

Experimental Protocols: Preparation of Phosphate-Buffered Saline (PBS)

Sodium phosphate dibasic is a key component in the preparation of phosphate-buffered saline (PBS), a buffer solution commonly used in biological research. The following is a standard protocol for preparing a 1X PBS solution.

Materials:

-

This compound (Na₂HPO₄·12H₂O)

-

Sodium chloride (NaCl)

-

Potassium chloride (KCl)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Distilled water

-

Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

-

Start with 800 mL of distilled water in a suitable container.

-

Add the following reagents to the water:

-

8 g of NaCl

-

0.2 g of KCl

-

1.44 g of Na₂HPO₄ (or an equivalent molar amount of the dodecahydrate form)

-

0.24 g of KH₂PO₄

-

-

Stir the solution until all the salts have completely dissolved.

-

Adjust the pH of the solution to 7.4 using HCl or NaOH.

-

Add distilled water to bring the final volume to 1 L.

-

Sterilize the solution by autoclaving.

Visualizations

To further clarify the procedures and logical relationships in handling this compound, the following diagrams are provided.

Caption: A general workflow for the safe handling of this compound in a laboratory setting.

Caption: A decision tree for responding to a spill of this compound.

Caption: A workflow for the preparation of a 1X Phosphate-Buffered Saline (PBS) solution.

Role in Signaling Pathways: The Importance of Phosphate

This compound itself is not a direct signaling molecule. However, the phosphate ion (PO₄³⁻) is fundamental to a vast number of cellular signaling pathways. Phosphorus is a key component of essential biomolecules like DNA, RNA, ATP, and phospholipids.[9]

Extracellular phosphate concentrations can influence cellular processes by activating signaling cascades such as the Raf/MEK/ERK and Akt pathways.[5][9] These pathways are crucial for regulating gene expression and cellular function.[7][9] The primary mechanism of phosphate's role in signaling is through phosphorylation, the addition of a phosphate group to a protein or other organic molecule, which is a central mechanism for regulating protein function and signal transduction.

Disposal Considerations

Unused this compound should be disposed of in accordance with local, state, and federal regulations. It is generally recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[9] Contaminated packaging should also be disposed of as unused product.[9]

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a formal safety training program or a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer.

References

- 1. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Phosphate as a Signaling Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Khan Academy [khanacademy.org]

- 8. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. This compound - sec-Sodium phosphate, Disodium hydrogen phosphate dodecahydrate [sigmaaldrich.com]

An In-depth Technical Guide to the Anhydrous and Dodecahydrate Forms of Sodium Phosphate Dibasic

For Researchers, Scientists, and Drug Development Professionals

Disodium hydrogen phosphate (B84403) (Na₂HPO₄), commonly known as sodium phosphate dibasic, is an inorganic compound widely utilized in the pharmaceutical, biotechnology, and food industries. Its primary functions include acting as a buffering agent, an excipient in pharmaceutical formulations, and a sequestrant in food products.[1][2][3] This technical guide provides a detailed comparison of the two common forms of this salt: the anhydrous form (Na₂HPO₄) and the dodecahydrate form (Na₂HPO₄·12H₂O), focusing on their distinct physicochemical properties, stability, and applications relevant to research and drug development.

Core Physicochemical Properties

The fundamental difference between the anhydrous and dodecahydrate forms of sodium phosphate dibasic lies in the presence of water of crystallization. The anhydrous form is devoid of any water molecules within its crystal lattice, whereas the dodecahydrate form incorporates twelve water molecules per molecule of sodium phosphate dibasic.[4] This variation in hydration state significantly influences their physical and chemical characteristics.

General Properties

A summary of the key physicochemical properties of both forms is presented in the table below, allowing for a direct comparison.

| Property | Sodium Phosphate Dibasic Anhydrous | Sodium Phosphate Dibasic Dodecahydrate |

| Chemical Formula | Na₂HPO₄[5] | Na₂HPO₄·12H₂O |

| Molecular Weight | 141.96 g/mol [5] | 358.14 g/mol |

| Appearance | White, odorless, hygroscopic powder or crystals.[6][7] | Colorless or white, translucent, efflorescent crystals or granules.[8][9] |

| Density | Approximately 1.7 g/cm³[6] | Approximately 1.52 g/cm³[6] |

| Melting Point | Decomposes at >240 °C, converting to sodium pyrophosphate.[5][6] | 34-35 °C[8][10] |

| Solubility in Water | 7.7 g/100 mL at 20 °C[6] | 21.8 g/100 mL at 20 °C |

| pH of 1% Solution | 8.4 - 9.6[11] | 9.0 - 9.4[10] |

Hygroscopicity and Efflorescence

Anhydrous sodium phosphate dibasic is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][12] This property necessitates storage in tightly sealed containers to prevent the absorption of water, which would alter its physical state and molecular weight.

In contrast, This compound is efflorescent. It tends to lose its water of hydration when exposed to dry air, particularly at warmer temperatures.[9] This can lead to the formation of a white powder on the surface of the crystals as the dodecahydrate form converts to a lower hydrate (B1144303) or the anhydrous form.

Stability and Storage

The stability and appropriate storage conditions for each form are critical for maintaining their integrity and performance in experimental and manufacturing settings.

| Parameter | Sodium Phosphate Dibasic Anhydrous | This compound |

| Stability | Stable under normal conditions, but hygroscopic.[12] | Stable under normal conditions, but efflorescent in dry air.[8] |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly closed container to protect from moisture.[12][13] | Store in a cool, dry, well-ventilated area in a tightly closed container to prevent efflorescence.[8][14] |

| Thermal Decomposition | Converts to sodium pyrophosphate (Na₄P₂O₇) at approximately 240 °C.[6] | Loses all 12 water molecules at 100 °C.[8] |

Applications in Research and Drug Development

Both forms of sodium phosphate dibasic are extensively used in the pharmaceutical and biotechnology sectors, primarily for their buffering capacity.[15][16]

-

Buffering Agent: The phosphate buffer system is one of the most common buffers used in biological and biochemical research. By combining sodium phosphate dibasic with its conjugate acid, monosodium phosphate (NaH₂PO₄), a buffer solution with a specific pH can be prepared. This is crucial for maintaining the pH of formulations, which can affect the stability and solubility of active pharmaceutical ingredients (APIs).[9][16]

-

Excipient in Formulations: In pharmaceutical preparations, both forms can be used as excipients to control the pH of solutions, including ophthalmic, injectable, and oral formulations.[1][17] The choice between the anhydrous and dodecahydrate form may depend on the desired concentration and the manufacturing process (e.g., wet vs. dry granulation).

-

Laxatives: Sodium phosphate, in its various forms, is used as a saline laxative to treat constipation or for bowel cleansing before medical procedures like colonoscopies.[18]

Experimental Protocols for Differentiation

Several analytical techniques can be employed to differentiate between the anhydrous and dodecahydrate forms of sodium phosphate dibasic.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content by measuring the mass loss upon heating.

Methodology:

-

Calibrate the TGA instrument according to the manufacturer's specifications.

-

Accurately weigh 5-10 mg of the sodium phosphate dibasic sample into a tared TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature.

Expected Results:

-

Anhydrous Form: Will show negligible mass loss up to 200 °C.

-

Dodecahydrate Form: Will exhibit a significant mass loss corresponding to the loss of 12 water molecules (approximately 60.3% of its total mass), which should be complete by around 100 °C.[8]

X-ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form based on its unique diffraction pattern.

Methodology:

-

Gently grind a small amount of the sample to a fine powder using a mortar and pestle.

-

Mount the powdered sample on the XRPD sample holder.

-

Collect the diffraction pattern over a 2θ range of 5° to 50° using Cu Kα radiation.

-

Process the data to obtain a diffractogram.

Expected Results:

-

The anhydrous and dodecahydrate forms will produce distinct XRPD patterns with characteristic peaks at different 2θ angles, reflecting their different crystal structures. These patterns can be compared to reference diffractograms from crystallographic databases.

Visual Representations

Hydration and Dehydration Pathway

Caption: Reversible transition between anhydrous and dodecahydrate forms.

Experimental Workflow for Differentiation

Caption: Analytical workflow for form identification.

Conclusion

The choice between the anhydrous and dodecahydrate forms of sodium phosphate dibasic is contingent upon the specific requirements of the application. The anhydrous form offers a higher concentration of the active salt per unit mass and is preferred in applications where the presence of water is undesirable. However, its hygroscopic nature demands careful handling and storage. The dodecahydrate form, while containing a significant amount of water, is often used in aqueous solution preparations where the water of hydration is of no consequence. A thorough understanding of their distinct properties is essential for researchers and drug development professionals to ensure the accuracy, reproducibility, and stability of their work.

References

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. pharmaoffer.com [pharmaoffer.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Sodium Phosphate Dibasic Anhydrous Vs. Dihydrate: What's The Difference? - Kands [kandschemical.com]

- 5. thomassci.com [thomassci.com]

- 6. DISODIUM PHOSPHATE ANHYDROUS - Ataman Kimya [atamanchemicals.com]

- 7. Sodium Phosphate Dibasic Anhydrous [chemical-sales.com]

- 8. bio.vu.nl [bio.vu.nl]

- 9. This compound | 10039-32-4 [chemicalbook.com]

- 10. technopharmchem.com [technopharmchem.com]

- 11. gjphosphate.com [gjphosphate.com]

- 12. labdepotinc.com [labdepotinc.com]

- 13. technopharmchem.com [technopharmchem.com]

- 14. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 15. rishichemicals.com [rishichemicals.com]

- 16. laballey.com [laballey.com]

- 17. jostchemical.com [jostchemical.com]

- 18. go.drugbank.com [go.drugbank.com]

Methodological & Application

Preparation of Sodium Phosphate Dibasic Dodecahydrate Stock Solutions: An Application Note and Protocol

Introduction

Sodium phosphate (B84403) dibasic (Na₂HPO₄) is a fundamental component in many biological and chemical laboratories, primarily utilized in the formulation of phosphate buffers. The dodecahydrate form (Na₂HPO₄·12H₂O) is a crystalline salt that is convenient for preparing aqueous solutions. Accurate preparation of stock solutions is critical for ensuring experimental reproducibility in various applications, including cell culture, protein chemistry, and molecular biology assays. This document provides a detailed protocol for the preparation of sodium phosphate dibasic dodecahydrate stock solutions.

Materials and Equipment

-

This compound (Na₂HPO₄·12H₂O)

-

Deionized or distilled water

-

Analytical balance

-

Weighing paper or boat

-

Beakers or flasks of appropriate volume

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

pH meter (optional, for buffer preparation)

-

Sterile storage bottles

Quantitative Data Summary

The molecular weight of this compound is 358.14 g/mol [1][2][3][4]. This value is the basis for all molarity calculations. The table below provides the mass of Na₂HPO₄·12H₂O required to prepare stock solutions of common molarities and volumes.

| Desired Concentration (M) | Desired Volume (mL) | Mass of Na₂HPO₄·12H₂O (g) |

| 0.1 | 100 | 3.58 |

| 0.1 | 500 | 17.91 |

| 0.1 | 1000 (1 L) | 35.81 |

| 0.5 | 100 | 17.91 |

| 0.5 | 500 | 89.54 |

| 0.5 | 1000 (1 L) | 179.07 |

| 1.0 | 100 | 35.81 |

| 1.0 | 500 | 179.07 |

| 1.0 | 1000 (1 L) | 358.14 |

Experimental Protocol

This protocol details the steps for preparing a stock solution of this compound.

4.1. Calculation of Required Mass: Determine the desired concentration (M) and final volume (V) of the stock solution. Use the following formula to calculate the mass (m) of this compound required:

m (g) = M (mol/L) * V (L) * 358.14 ( g/mol )

4.2. Weighing the Reagent:

-

Place a clean, dry weighing boat on the analytical balance and tare to zero.

-

Carefully weigh the calculated mass of this compound.

4.3. Dissolving the Reagent:

-

Transfer the weighed salt into a beaker or flask containing a volume of deionized or distilled water that is approximately 80% of the final desired volume.

-

Add a magnetic stir bar to the beaker/flask and place it on a magnetic stirrer.

-

Stir the solution until the this compound is completely dissolved. Gentle heating may be applied to expedite dissolution, but ensure the solution cools to room temperature before final volume adjustment.

4.4. Final Volume Adjustment:

-

Once the salt is fully dissolved, quantitatively transfer the solution to a graduated cylinder of the appropriate size.

-

Rinse the beaker/flask with a small amount of deionized or distilled water and add the rinsing to the graduated cylinder to ensure all the salt is transferred.

-

Carefully add deionized or distilled water to reach the final desired volume. Ensure the bottom of the meniscus is aligned with the volume mark.

4.5. Storage:

-

Transfer the prepared stock solution into a clearly labeled, sterile storage bottle.

-

For long-term storage, sterile filtration through a 0.22 µm filter is recommended.

-

The solution is stable at room temperature. However, some crystallization may occur if stored at 4°C, which can be redissolved by warming and stirring[5][6].

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the protocol for preparing a this compound stock solution.

Caption: Workflow for preparing a stock solution of this compound.

References

- 1. Sodium phosphate, dibasic dodecahydrate, 99%, extra pure | Fisher Scientific [fishersci.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 10039-32-4 [chemicalbook.com]

- 4. This compound - sec-Sodium phosphate, Disodium hydrogen phosphate dodecahydrate [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note & Protocol: Preparation of Phosphate Buffer using Sodium Phosphate Dibasic Dodecahydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phosphate (B84403) buffers are essential reagents in a wide range of biological and chemical research applications, including cell culture, enzyme assays, and drug formulation. Their buffering capacity is centered around the second dissociation constant (pKa2) of phosphoric acid, which is approximately 7.20.[1][2][3][4] This makes them particularly effective at maintaining a stable pH in the physiological range. This document provides a detailed protocol for the preparation of a phosphate buffer using sodium phosphate dibasic dodecahydrate (Na₂HPO₄·12H₂O) and a corresponding acidic component, sodium phosphate monobasic monohydrate (NaH₂PO₄·H₂O).

Principle:

A phosphate buffer solution consists of a mixture of a weak acid (dihydrogen phosphate, H₂PO₄⁻) and its conjugate base (monohydrogen phosphate, HPO₄²⁻). The equilibrium between these two species allows the buffer to resist changes in pH upon the addition of an acid or a base. The Henderson-Hasselbalch equation is fundamental to calculating the required ratio of the acidic and basic components to achieve a desired pH.[5][6][7]

Henderson-Hasselbalch Equation:

pH = pKa + log₁₀([A⁻]/[HA])

Where:

-

pH is the desired buffer pH

-

pKa is the acid dissociation constant of the buffer (for phosphate buffer, pKa2 ≈ 7.20)

-

[A⁻] is the molar concentration of the conjugate base (e.g., Na₂HPO₄)

-

[HA] is the molar concentration of the weak acid (e.g., NaH₂PO₄)

Experimental Protocol

This protocol outlines the preparation of a 0.1 M phosphate buffer at a pH of 7.4.

Materials:

-

This compound (Na₂HPO₄·12H₂O) (Molar Mass: 358.14 g/mol )[8][9][10][11]

-

Sodium phosphate monobasic monohydrate (NaH₂PO₄·H₂O) (Molar Mass: 137.99 g/mol )

-

Deionized water (dH₂O)

-

pH meter

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Volumetric flask (e.g., 1 L)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment (optional)

Procedure:

-

Calculate the required amounts of buffer components:

-

Use the Henderson-Hasselbalch equation to determine the molar ratio of the conjugate base (Na₂HPO₄) to the weak acid (NaH₂PO₄) needed for a pH of 7.4.

-

7.4 = 7.20 + log₁₀([Na₂HPO₄]/[NaH₂PO₄])

-

0.2 = log₁₀([Na₂HPO₄]/[NaH₂PO₄])

-

Ratio = [Na₂HPO₄]/[NaH₂PO₄] = 10⁰·² ≈ 1.58

-

-

For a 0.1 M buffer, the sum of the concentrations of the two components is 0.1 M:

-

[Na₂HPO₄] + [NaH₂PO₄] = 0.1 M

-

-

Solve the two simultaneous equations:

-

[Na₂HPO₄] ≈ 0.061 M

-

[NaH₂PO₄] ≈ 0.039 M

-

-

Calculate the mass of each component needed to prepare 1 L of buffer:

-

Mass of Na₂HPO₄·12H₂O = 0.061 mol/L * 358.14 g/mol * 1 L = 21.85 g

-

Mass of NaH₂PO₄·H₂O = 0.039 mol/L * 137.99 g/mol * 1 L = 5.38 g

-

-

-

Dissolve the components:

-

Add approximately 800 mL of dH₂O to a 1 L beaker.

-

Place the beaker on a magnetic stirrer and add the stir bar.

-

Weigh out the calculated amounts of this compound and sodium phosphate monobasic monohydrate and add them to the water.

-

Stir until the salts are completely dissolved.

-

-

Adjust the pH:

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Place the calibrated pH electrode in the buffer solution.

-

If necessary, adjust the pH to 7.4 by adding small increments of 1 M HCl to lower the pH or 1 M NaOH to raise the pH. Stir continuously and allow the reading to stabilize before adding more acid or base.

-

-

Final Volume Adjustment:

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of dH₂O and add the rinse water to the volumetric flask.

-

Add dH₂O to the flask until the bottom of the meniscus reaches the calibration mark.

-

Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

-

-

Storage:

-

Store the buffer solution at room temperature or at 4°C. For long-term storage, sterile filtration through a 0.22 µm filter is recommended to prevent microbial growth.

-

Quantitative Data Summary

The following table summarizes the required masses of this compound and sodium phosphate monobasic monohydrate for preparing different volumes of a 0.1 M phosphate buffer at pH 7.4.

| Final Volume (mL) | Mass of Na₂HPO₄·12H₂O (g) | Mass of NaH₂PO₄·H₂O (g) |

| 100 | 2.19 | 0.54 |

| 250 | 5.46 | 1.35 |

| 500 | 10.93 | 2.69 |

| 1000 | 21.85 | 5.38 |

Experimental Workflow

Caption: Workflow for preparing a phosphate buffer solution.

References

- 1. Phosphoric acid - Wikipedia [en.wikipedia.org]

- 2. Phosphoric Acid [commonorganicchemistry.com]

- 3. global.oup.com [global.oup.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Phosphate Buffer Issues [chem.fsu.edu]

- 7. Guide to Making a Simple Phosphate Buffer [thoughtco.com]

- 8. chemimpex.com [chemimpex.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. This compound | 10039-32-4 [chemicalbook.com]

- 11. Sodium phosphate, dibasic dodecahydrate, 99%, extra pure | Fisher Scientific [fishersci.ca]

Application Notes and Protocols: Utilizing Sodium Phosphate Dibasic Dodecahydrate in Cell Culture Media Formulation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maintaining a stable physiological pH is critical for the successful in vitro cultivation of cells. Cellular processes, including enzyme activity, protein stability, and membrane potential, are highly sensitive to fluctuations in pH.[1][2] Cell culture media are typically buffered to a pH between 7.2 and 7.4 to mimic in vivo conditions.[3][4] Sodium phosphate (B84403) dibasic (Na₂HPO₄), often used in its dodecahydrate form (Na₂HPO₄·12H₂O), is a key component of many buffering systems, most notably Phosphate-Buffered Saline (PBS) and various cell culture media formulations.[1]

This document provides detailed application notes and protocols for the use of sodium phosphate dibasic dodecahydrate in formulating cell culture media and related buffer solutions.

The Role of Sodium Phosphate Dibasic in Cell Culture

Sodium phosphate dibasic is an integral part of the phosphate buffer system, which works in conjunction with its conjugate acid, sodium phosphate monobasic (NaH₂PO₄). This system is effective at maintaining a stable pH in the physiological range due to its pKa of 7.21.[5]

Key Functions:

-

pH Buffering: The primary role is to resist changes in pH that occur due to cellular metabolism, where the production of lactate (B86563) and CO₂ can acidify the medium.[6][7]

-

Nutrient Source: It provides essential inorganic phosphate (Pi), a critical component for cellular energy metabolism (ATP), synthesis of nucleic acids (DNA, RNA), and formation of phospholipids (B1166683) for cell membranes.[6][8]

-

Isotonicity: As a component of balanced salt solutions like PBS, it helps maintain the osmotic pressure of the medium, preventing cell damage.[9][10]

-

Signal Transduction: Inorganic phosphate is involved in numerous cellular signaling pathways through protein phosphorylation and dephosphorylation events.[8][11]

Quantitative Data and Media Formulations

The concentration of sodium phosphate dibasic can vary significantly between different media types, influencing the buffering capacity and the total phosphate concentration available to the cells.

Table 1: Concentration of Phosphate Components in Common Media

| Media Formulation | Sodium Phosphate Dibasic (anhydrous) (g/L) | Sodium Phosphate Monobasic (anhydrous) (g/L) | Total Phosphate Concentration (mM) | Target Cell Types |

| DMEM (Low Glucose) | - | - | ~1.0[12] | Adherent cells[12] |

| RPMI-1640 | - | - | ~5.0[12] | Suspension cells, lymphocytes[12][13] |

| 1X PBS | 1.44[10][14] | 0.24 (KH₂PO₄)[14] | ~10[15] | General purpose, cell washing |

Note: Concentrations for DMEM and RPMI-1640 can vary slightly by manufacturer. The values above reflect typical compositions.

The difference in phosphate concentration between media like DMEM and RPMI can impact cellular behavior. For instance, higher phosphate levels in RPMI may be beneficial for rapidly proliferating suspension cells, while the lower concentration in DMEM is suitable for many adherent cell types. Studies have shown that phosphate concentration can influence osteogenic differentiation in periosteum-derived cells.[12][16]

Experimental Protocols

Protocol for Preparing 1L of 1X Phosphate-Buffered Saline (PBS), pH 7.4

This protocol outlines the preparation of a standard 1X PBS solution, a ubiquitous reagent for washing cells, diluting reagents, and other cell culture applications.[9][10]

Materials:

-

This compound (Na₂HPO₄·12H₂O) - (MW: 358.14 g/mol )

-

Sodium Phosphate Monobasic Monohydrate (NaH₂PO₄·H₂O) - (MW: 137.99 g/mol )

-

Alternatively, use anhydrous forms and adjust mass accordingly.

-

-

Sodium Chloride (NaCl) - (MW: 58.44 g/mol )

-

Potassium Chloride (KCl) - (MW: 74.55 g/mol )

-

High-purity, sterile water (e.g., cell culture grade, distilled, or deionized)

-

1N HCl and 1N NaOH for pH adjustment

-

Sterile 1L graduated cylinder and storage bottle

-

Stir plate and magnetic stir bar

-

Calibrated pH meter

-

0.22 µm sterile filter unit

Procedure:

-

Add approximately 800 mL of high-purity water to a sterile beaker with a magnetic stir bar.

-

Weigh and dissolve the following reagents one at a time, ensuring each is fully dissolved before adding the next:

-

Once all salts are dissolved, use a calibrated pH meter to check the pH of the solution.

-

Adjust the pH to 7.4 by adding 1N HCl dropwise to lower the pH or 1N NaOH to raise it.[9] Stir continuously and add drops slowly to avoid overshooting the target pH.

-

Add high-purity water to bring the final volume to 1 L.[14]

-

Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.[9]

-

Store the sterile 1X PBS at room temperature.[9]

Protocol for Reconstituting Powdered Cell Culture Medium

This protocol provides a general procedure for preparing sterile liquid medium from a powdered formulation. Always refer to the manufacturer's specific instructions.

Materials:

-

Powdered cell culture medium (e.g., DMEM, RPMI-1640)

-

Sodium Bicarbonate (NaHCO₃)

-

High-purity, sterile water

-

1N HCl and 1N NaOH

-

Sterile glassware, stir bar, and storage bottles

-

Calibrated pH meter

-

0.22 µm sterile filter unit

Procedure:

-

To a beaker, add high-purity water to approximately 90% of the final desired volume. The water should be at room temperature (15-30°C).[17]

-

With gentle stirring, slowly add the powdered medium to the water.[17] Rinse the powder packaging with a small amount of the water to ensure all powder is transferred.[17]

-

Add the specified amount of Sodium Bicarbonate (refer to manufacturer's data sheet).

-

Allow the solution to stir until all components are completely dissolved.

-

Adjust the pH to 0.2-0.3 units below the final desired pH using 1N HCl or 1N NaOH. The pH will typically rise slightly during filtration.[17]

-

Add high-purity water to reach the final volume.

-

Sterilize the medium immediately by filtering through a 0.22 µm filter into sterile bottles.[17]

-

Store the prepared medium at 2-8°C, protected from light.

Visualizations: Workflows and Concepts

The Phosphate Buffering System

The diagram below illustrates the chemical equilibrium that allows the phosphate buffer system to maintain a stable pH in cell culture media.

Caption: The phosphate buffer equilibrium maintains physiological pH.

Workflow for Preparation of Sterile 1X PBS

This workflow diagram visualizes the key steps for preparing sterile Phosphate-Buffered Saline from chemical reagents.

References

- 1. nbinno.com [nbinno.com]

- 2. scientificbio.com [scientificbio.com]

- 3. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]

- 4. labunlimited.co.uk [labunlimited.co.uk]

- 5. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 6. caissonlabs.com [caissonlabs.com]

- 7. The pH of culture medium - Cellculture2 [cellculture2.altervista.org]

- 8. The basics of phosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mlsu.ac.in [mlsu.ac.in]

- 10. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 11. "Adaptation of CHO metabolism to long term phosphate limitation" by Mugdha Gadgil [dc.engconfintl.org]

- 12. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. stjohnslabs.com [stjohnslabs.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]

Application of Sodium Phosphate Dibasic Dodecanhydrate in Enzyme Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium phosphate (B84403) dibasic dodecahydrate (Na₂HPO₄·12H₂O) is a crucial component in the preparation of phosphate buffers, which are widely utilized in a vast array of biochemical and enzymatic assays. The ability of phosphate buffers to maintain a stable pH is paramount for ensuring optimal enzyme activity and generating reliable and reproducible results. This document provides detailed application notes and protocols for the use of sodium phosphate dibasic dodecahydrate in two common enzyme assays: Lactate Dehydrogenase (LDH) and Alkaline Phosphatase (ALP).

Phosphate buffers are effective in the pH range of 5.8 to 8.0, making them suitable for a large number of physiological and enzymatic reactions. The buffering capacity is attributed to the equilibrium between the monobasic (H₂PO₄⁻) and dibasic (HPO₄²⁻) forms of the phosphate ion. This compound serves as the source of the dibasic phosphate ion.

Data Presentation: Comparative Enzyme Kinetics

The choice of buffer can significantly impact enzyme kinetics. The following tables summarize the kinetic parameters of different enzymes in sodium phosphate buffer compared to other commonly used buffers such as Tris-HCl and HEPES.

Table 1: Kinetic Parameters of Bovine Liver Catalase (BLC23O) in Different Buffers [1][2]

| Buffer System | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹s⁻¹) |

| Sodium Phosphate | 0.24 ± 0.01 | 0.17 ± 0.001 | 0.71 ± 0.03 |

| Tris-HCl | 0.75 ± 0.04 | 0.33 ± 0.002 | 0.44 ± 0.02 |

| HEPES | 0.54 ± 0.02 | 0.45 ± 0.01 | 0.84 ± 0.02 |

Table 2: Kinetic Parameters of Rhodococcus opacus 1,2-Catechol Dioxygenase (Ro1,2-CTD) in Different Buffers [1][2]

| Buffer System | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (µM⁻¹s⁻¹) |

| Sodium Phosphate | 3.6 ± 0.1 | 1.006 ± 0.006 | 0.28 ± 0.01 |

| Tris-HCl | 6.93 ± 0.26 | 1.14 ± 0.01 | 0.17 ± 0.01 |

| HEPES | 1.80 ± 0.09 | 0.64 ± 0.01 | 0.36 ± 0.01 |

Table 3: Kinetic Parameters of Trypsin in Different Buffers [1][2]

| Buffer System | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹s⁻¹) |

| Sodium Phosphate | 2.9 ± 0.02 | 1.53 ± 0.01 | 0.52 ± 0.02 |

| Tris-HCl | 3.07 ± 0.16 | 1.47 ± 0.02 | 0.48 ± 0.02 |

| HEPES | 3.14 ± 0.14 | 1.51 ± 0.02 | 0.48 ± 0.02 |

Experimental Protocols

Preparation of 100 mM Sodium Phosphate Buffer (pH 7.4) using this compound

This protocol describes the preparation of a 100 mM sodium phosphate buffer at pH 7.4.

Materials:

-

This compound (Na₂HPO₄·12H₂O, MW: 358.14 g/mol )

-

Sodium Phosphate Monobasic Monohydrate (NaH₂PO₄·H₂O, MW: 137.99 g/mol )

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

Procedure:

-

Prepare Stock Solutions:

-

0.2 M Sodium Phosphate Dibasic Solution: Dissolve 71.63 g of Na₂HPO₄·12H₂O in deionized water and bring the final volume to 1 L.

-

0.2 M Sodium Phosphate Monobasic Solution: Dissolve 27.6 g of NaH₂PO₄·H₂O in deionized water and bring the final volume to 1 L.

-

-

Mix Stock Solutions: To prepare 1 L of 0.2 M phosphate buffer at pH 7.4, mix 810 mL of the 0.2 M sodium phosphate dibasic solution with 190 mL of the 0.2 M sodium phosphate monobasic solution.[3]

-

Dilute to Final Concentration: To obtain a 100 mM (0.1 M) phosphate buffer, dilute 500 mL of the 0.2 M phosphate buffer with 500 mL of deionized water.

-

Verify pH: Check the pH of the final solution using a calibrated pH meter. Adjust the pH to 7.4 if necessary using small volumes of 1 M NaOH or 1 M HCl.

-

Sterilization (Optional): If required for your application, the buffer can be sterilized by autoclaving.

Lactate Dehydrogenase (LDH) Activity Assay

This protocol measures LDH activity in cell lysates or tissue homogenates.

Materials:

-

100 mM Potassium Phosphate Buffer, pH 7.0

-

2 mM EDTA

-

Sample (cell lysate or tissue homogenate)

-

Working Reagent (containing substrate, diaphorase, NAD, and MTT)

-

96-well clear flat-bottom plate

-

Spectrophotometric multiwell plate reader

Procedure:

-